2-Amino-1-cyclobutylpent-4-en-1-one
Description
2-Amino-1-cyclobutylpent-4-en-1-one is a structurally unique organic compound characterized by a strained cyclobutyl ring fused to a pent-4-en-1-one backbone and an amino group at position 2. Its molecular formula is C₉H₁₃NO, with a molecular weight of 151.21 g/mol. The compound combines three critical features:
- Cyclobutyl group: A four-membered carbocyclic ring known for its high ring strain, which enhances reactivity and influences molecular interactions .
- Amino group: Positioned at C2, this group enables hydrogen bonding and interactions with biological targets, such as enzymes or receptors .
Properties
Molecular Formula |
C9H15NO |
|---|---|
Molecular Weight |
153.22 g/mol |
IUPAC Name |
2-amino-1-cyclobutylpent-4-en-1-one |
InChI |
InChI=1S/C9H15NO/c1-2-4-8(10)9(11)7-5-3-6-7/h2,7-8H,1,3-6,10H2 |
InChI Key |
SQJIZFBZNZQQDQ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC(C(=O)C1CCC1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-Amino-1-cyclobutylpent-4-en-1-one can be achieved through various synthetic routes. One common method involves the cyclization of a suitable precursor under controlled conditions. For instance, starting from a linear precursor, cyclization can be induced using specific catalysts and reaction conditions to form the cyclobutyl ring .
Industrial Production Methods
In an industrial setting, the production of 2-Amino-1-cyclobutylpent-4-en-1-one may involve the use of high-pressure reactors and continuous flow systems to ensure consistent quality and yield. The process typically includes steps such as purification and crystallization to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-cyclobutylpent-4-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, reduced amine derivatives, and various substituted compounds, depending on the specific reagents and conditions used .
Scientific Research Applications
2-Amino-1-cyclobutylpent-4-en-1-one has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 2-Amino-1-cyclobutylpent-4-en-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with target molecules, while the cyclobutyl ring provides structural stability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural and functional distinctions between 2-Amino-1-cyclobutylpent-4-en-1-one and related compounds:
Key Comparative Insights:
Ring Size and Strain: The cyclobutyl ring in the target compound introduces greater ring strain compared to cyclopentyl analogs (e.g., 3-Aminocyclopent-2-enone), leading to higher reactivity in ring-opening or cycloaddition reactions . Cyclobutyl derivatives like 1-Amino-1-cyclobutylbutan-2-one lack the conjugated enone system, reducing their utility in photochemical applications .
Functional Group Positioning: The amino group at C2 in the target compound may enable unique hydrogen-bonding interactions compared to analogs with amino groups at C1 or C4 (e.g., 4-Amino-1-cyclobutyl-2-methylbutan-1-one) . Substituents such as methyl or chlorophenyl groups (e.g., in and ) alter steric and electronic profiles, affecting solubility and target selectivity.
Biological Activity: The enone system in the target compound could mimic natural substrates in enzymatic processes, similar to cyclopentenone-based inhibitors in . Cyclobutyl-containing compounds, such as 1-[2-Amino-1-(4-chlorophenyl)ethyl]cyclobutane-1-carboxylic acid, demonstrate enhanced binding to hydrophobic enzyme pockets due to their compact structure .
Synthetic Utility: The unsaturated backbone in the target compound offers versatility in derivatization (e.g., via epoxidation or nucleophilic attack at the ketone), whereas saturated analogs (e.g., 1-Amino-1-cyclobutylbutan-2-one) are less reactive .
Biological Activity
2-Amino-1-cyclobutylpent-4-en-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Molecular Structure:
- IUPAC Name: 2-Amino-1-cyclobutylpent-4-en-1-one
- Molecular Formula: C8H13NO
- Molecular Weight: 155.20 g/mol
The compound features a cyclobutyl ring and an enone functional group, which are essential for its biological activity.
The biological activity of 2-amino-1-cyclobutylpent-4-en-1-one is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition: The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can alter cellular processes and lead to therapeutic effects.
- Receptor Modulation: It may act as a modulator for certain receptors, influencing signaling pathways that are crucial for various physiological responses.
Antimicrobial Activity
Recent studies have demonstrated that 2-amino-1-cyclobutylpent-4-en-1-one exhibits antimicrobial properties against a range of pathogens. For example, it has shown efficacy against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.
Anti-inflammatory Properties
Research indicates that the compound may possess anti-inflammatory effects. It appears to inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases.
Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of 2-amino-1-cyclobutylpent-4-en-1-one against common bacterial strains. The results indicated significant inhibition of bacterial growth, particularly with E. coli and S. aureus, highlighting its potential as a broad-spectrum antimicrobial agent.
Study 2: Anti-inflammatory Mechanism
In a controlled laboratory setting, the compound was tested for its ability to reduce inflammation in macrophage cell lines. The findings revealed that treatment with 2-amino-1-cyclobutylpent-4-en-1-one led to a decrease in TNF-alpha levels, suggesting a mechanism by which it may exert anti-inflammatory effects.
Comparative Analysis
To understand the uniqueness of 2-amino-1-cyclobutylpent-4-en-1-one, it is beneficial to compare it with structurally similar compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
